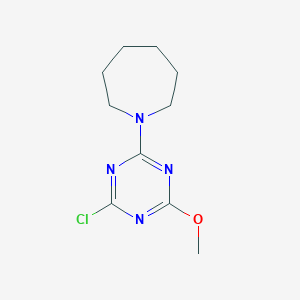
4-Chloro-2-(cyclopentylsulfanyl)benzoic acid
Vue d'ensemble
Description
“4-Chloro-2-(cyclopentylsulfanyl)benzoic acid” is a chemical compound with the molecular formula C12H13ClO2S . It has a molecular weight of 256.75 g/mol . This compound is typically available in the form of a powder .
Molecular Structure Analysis
The molecular structure of “4-Chloro-2-(cyclopentylsulfanyl)benzoic acid” consists of a benzoic acid group, a chlorine atom, and a cyclopentylsulfanyl group . The InChI code for this compound is 1S/C12H13ClO2S/c13-8-5-6-11(10(7-8)12(14)15)16-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,15) .
Physical And Chemical Properties Analysis
“4-Chloro-2-(cyclopentylsulfanyl)benzoic acid” is a powder at room temperature . Detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not available in the sources I found.
Applications De Recherche Scientifique
Crystal Engineering and Structural Analysis
4-Chloro-2-(cyclopentylsulfanyl)benzoic acid, like its close relative 2-Chloro-4-nitrobenzoic acid (2c4n), has potential applications in crystal engineering. A study on 2c4n synthesized a series of molecular salts with pyridyl and benzoic acid derivatives. The primary supramolecular synthon and the presence of weak halogen bonds in these salts highlighted the significance of halogen bonds in crystal stabilization. Such research indicates the potential of 4-Chloro-2-(cyclopentylsulfanyl)benzoic acid in developing new molecular structures with unique properties (Oruganti et al., 2017).
Drug Delivery Systems
Benzoic acid derivatives, including 4-Chloro-2-(cyclopentylsulfanyl)benzoic acid, have been explored for their potential in drug delivery systems. For instance, the study on complex formation between alpha cyclodextrin, a known drug delivery vehicle, and 2-(4-hydroxyphenylazo) benzoic acid, demonstrates the promising applications of such compounds in enhancing the stability and delivery of pharmaceutical agents (Dikmen, 2021).
Pharmaceutical Process Design
The thermodynamic study of benzoic acid and chlorobenzoic acids, including 4-Chloro-2-(cyclopentylsulfanyl)benzoic acid, addresses their stability, solubility, and phase behavior. Such research is crucial in the process design and formulation of drug substances, ensuring their stability and effectiveness (Reschke et al., 2016).
Analyte Recognition in Chemistry
The study on 4-(N,N-dimethylamino)benzoic acid reveals the compound's remarkable affinity and selectivity to divalent anions in UV-vis and fluorescence titrations. This suggests that structurally similar compounds like 4-Chloro-2-(cyclopentylsulfanyl)benzoic acid could be used in the development of new anion recognition systems in analytical chemistry (Hou & Kobiro, 2006).
Synthesis of Complex Molecules
The synthesis and characterization of compounds like 4-(4-phenylbutoxy) benzoic acid demonstrate the diverse applications of benzoic acid derivatives in synthesizing complex organic molecules. This highlights the potential of 4-Chloro-2-(cyclopentylsulfanyl)benzoic acid in synthetic organic chemistry and material science (You-gui, 2010).
Safety And Hazards
The safety data sheet for a similar compound, 4-Chlorobenzoic acid, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle “4-Chloro-2-(cyclopentylsulfanyl)benzoic acid” with appropriate safety precautions, including the use of personal protective equipment and adequate ventilation .
Propriétés
IUPAC Name |
4-chloro-2-cyclopentylsulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2S/c13-8-5-6-10(12(14)15)11(7-8)16-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSFYEQJVOACAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=C(C=CC(=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(cyclopentylsulfanyl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1428836.png)

![3-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B1428838.png)
![2-[2-(Trifluoromethyl)phenyl]cyclopentan-1-amine](/img/structure/B1428839.png)

![3-(difluoromethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1428841.png)
![1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1428844.png)

